molecular formula C9H13NO3 B8032846 tert-butyl 2-hydroxy-1H-pyrrole-1-carboxylate

tert-butyl 2-hydroxy-1H-pyrrole-1-carboxylate

Cat. No.: B8032846
M. Wt: 183.20 g/mol
InChI Key: UJPJVVZBHIQOLE-UHFFFAOYSA-N
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Description

Tert-butyl 2-hydroxy-1H-pyrrole-1-carboxylate is a chemical compound that belongs to the class of pyrroles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a tert-butyl group, a hydroxy group, and a carboxylate group attached to a pyrrole ring. Pyrroles are known for their significance in various biological and chemical processes, making this compound an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 2-hydroxy-1H-pyrrole-1-carboxylate can be synthesized through several synthetic routes. One common method involves the reaction of N-protected methylpyrrole amine with tert-butyl methacrylate in an anhydrous solvent . This reaction typically requires the presence of a base to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-hydroxy-1H-pyrrole-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carboxylate group can be reduced to form an alcohol.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may require catalysts or specific reagents depending on the desired product.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as carbonyl-containing compounds, alcohols, and substituted pyrroles.

Scientific Research Applications

Tert-butyl 2-hydroxy-1H-pyrrole-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 2-hydroxy-1H-pyrrole-1-carboxylate involves its interaction with molecular targets and pathways within biological systems. The hydroxy and carboxylate groups play a crucial role in its reactivity and binding affinity to various enzymes and receptors. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate: Similar in structure but lacks the hydroxy group.

    Tert-butyl 3-aryl-2,3-dihydro-1H-pyrrole-1-carboxylate: Contains an aryl group instead of a hydroxy group.

Uniqueness

Tert-butyl 2-hydroxy-1H-pyrrole-1-carboxylate is unique due to the presence of the hydroxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where the hydroxy group plays a critical role in the desired chemical or biological activity.

Properties

IUPAC Name

tert-butyl 2-hydroxypyrrole-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-9(2,3)13-8(12)10-6-4-5-7(10)11/h4-6,11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJPJVVZBHIQOLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC=C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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